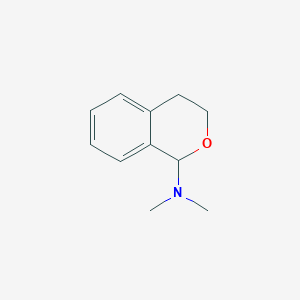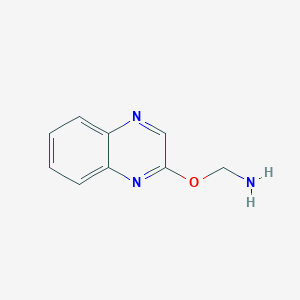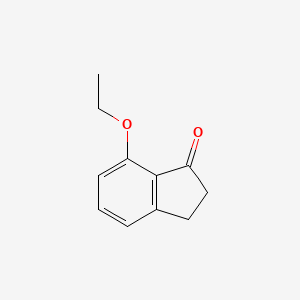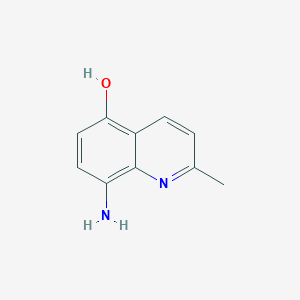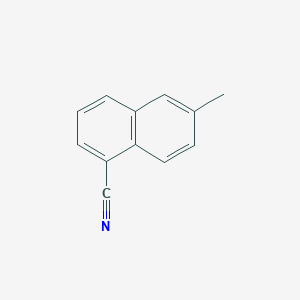
6-Methylnaphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₉N It is a derivative of naphthalene, characterized by a methyl group at the sixth position and a nitrile group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylnaphthalene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 6-methylnaphthalene followed by a subsequent reaction with a suitable nitrile source. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 6-Methylnaphthalene-1-carboxylic acid or 6-methylnaphthalene-1-ketone.
Reduction: 6-Methylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-methylnaphthalene-1-carbonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylnaphthalene-1-carboxaldehyde
- 6-Methylnaphthalene-1,2-dione
- 6-Methylnaphthalene-1,4-dione
Uniqueness
6-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
71235-73-9 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,1H3 |
Clé InChI |
WKKYKNUFFPNPQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



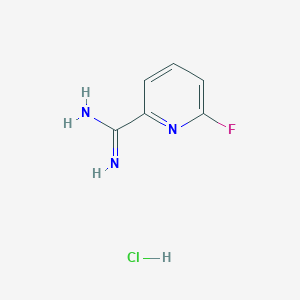
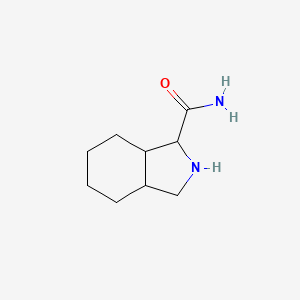


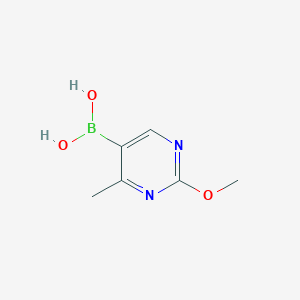
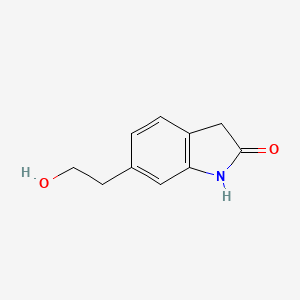

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
